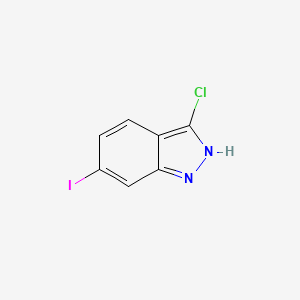

3-Chloro-6-iodo-1H-indazole

Description

Overview of Indazole Heterocycles in Contemporary Chemistry

Indazoles are a class of nitrogen-containing heterocyclic compounds featuring a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. evitachem.com While rarely found in nature, synthetic indazole derivatives have garnered immense interest due to their wide array of pharmacological activities. nih.govaustinpublishinggroup.com These activities include anti-inflammatory, anti-cancer, anti-bacterial, and anti-HIV properties, among others. nih.govcornell.edu

The versatility of the indazole ring system allows for the introduction of various functional groups at different positions, which can significantly influence its biological and chemical properties. nih.gov Researchers have developed numerous synthetic strategies, including transition metal-catalyzed reactions, to create a diverse library of indazole derivatives for further investigation. bohrium.com The two primary tautomeric forms of indazole are 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.gov

Significance of Halogenated Indazole Derivatives in Chemical Biology and Material Science

The introduction of halogen atoms—such as chlorine, iodine, fluorine, and bromine—onto the indazole scaffold gives rise to halogenated indazole derivatives, a subclass with unique and valuable properties. The presence of halogens can significantly impact a molecule's reactivity, binding interactions, and metabolic stability. For instance, the dual halogenation in some derivatives makes them versatile building blocks for synthesizing more complex molecules.

In chemical biology, halogenated indazoles are utilized as probes to investigate cellular processes and enzyme inhibition. They are of particular interest in drug discovery, especially in the development of kinase inhibitors for cancer therapy. nih.gov The halogen atoms can form halogen bonds, a type of non-covalent interaction that can enhance the binding affinity of a drug candidate to its target protein.

Beyond the realm of biology, the distinct electronic and optical properties of halogenated indazoles make them promising candidates for applications in material science. smolecule.com These properties are being explored for the development of novel functional materials. smolecule.com

Current Research Landscape Pertaining to 3-Chloro-6-iodo-1H-indazole

This compound, with its specific substitution pattern of a chlorine atom at the 3-position and an iodine atom at the 6-position, is a compound of active research interest. Its molecular formula is C7H4ClIN2 and it has a molecular weight of 278.48 g/mol . evitachem.com

Key Research Areas:

Medicinal Chemistry: A primary focus of research on this compound is its role as a scaffold or intermediate in the synthesis of new pharmaceutical agents. smolecule.com Its structure is considered valuable for designing novel drugs, particularly kinase inhibitors aimed at cancer treatment. smolecule.com

Chemical Synthesis: Researchers are exploring various methods for the synthesis of this compound. One reported method involves the reaction of 3,6-dichloro-1H-indazole with potassium iodide. smolecule.com Other approaches may involve iodination and chlorination of a starting material like 6-nitroindazole (B21905) or utilizing transition metal-catalyzed reactions for more controlled synthesis. smolecule.com

Biological Activity: While research is ongoing, indazole derivatives with similar halogenation patterns have shown potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. smolecule.com It is hypothesized that this compound may interact with biomolecules by inhibiting specific enzymes or modulating receptor activity. smolecule.com

Material Science: The halogenated nature of this compound suggests potential for its use in the development of new functional materials with specific electronic or optical characteristics. smolecule.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 885519-18-6 |

| Molecular Formula | C7H4ClIN2 |

| Molecular Weight | 278.48 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C1I)C(=NN2)Cl |

| InChI Key | INWXWHNPTUJKIW-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWXWHNPTUJKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646299 | |

| Record name | 3-Chloro-6-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-18-6 | |

| Record name | 3-Chloro-6-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 6 Iodo 1h Indazole

Established Synthetic Routes and Precursors

Established synthetic pathways to 3-Chloro-6-iodo-1H-indazole often rely on the sequential introduction of halogen atoms onto a suitable indazole precursor. The choice of starting material and the order of halogenation are critical for achieving the desired regiochemistry.

A plausible, though not extensively documented, synthetic route to this compound involves a selective halogen exchange reaction starting from 3,6-dichloro-1H-indazole. This approach is based on the principles of the Finkelstein reaction, where a halide is displaced by another. In this context, the objective is the regioselective conversion of the chloro group at the C-6 position to an iodo group, while retaining the chloro substituent at the C-3 position.

The success of such a transformation is contingent on the differential reactivity of the two C-Cl bonds. Generally, the reactivity of aryl halides in nucleophilic substitution is influenced by the electronic environment of the carbon atom to which they are attached. Achieving regioselectivity in this case would require reaction conditions that favor substitution at the C-6 position over the C-3 position. This might be accomplished by leveraging metal catalysis, where the catalyst could exhibit preferential coordination or oxidative addition at one of the two sites. However, specific catalytic systems for the selective mono-iodination of 3,6-dichloro-1H-indazole are not widely reported in the literature, making this a challenging synthetic step that may require considerable optimization to avoid the formation of di-iodo or other undesired byproducts.

A more thoroughly established pathway to synthesize di-halogenated indazoles involves a multi-step sequence starting from a nitro-substituted precursor, such as 6-nitroindazole (B21905). This method provides clear regiochemical control through a series of well-understood transformations. The synthesis of this compound from 6-nitroindazole can be envisioned through the following key steps:

Chlorination of the Precursor : The first step involves the regioselective chlorination of 6-nitroindazole at the C-3 position to yield 3-chloro-6-nitro-1H-indazole. This transformation can be achieved using standard chlorinating agents.

Reduction of the Nitro Group : The nitro group at the C-6 position is then reduced to an amino group. This is a common transformation in aromatic chemistry, often accomplished with reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation. This step yields 3-chloro-6-amino-1H-indazole.

Diazotization and Iodination (Sandmeyer Reaction) : The final step involves the conversion of the C-6 amino group into an iodo group. This is typically performed via a Sandmeyer-type reaction. The amino group is first treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. This intermediate is then treated with an iodide salt, such as potassium iodide (KI), to displace the diazonium group and install the iodine atom at the C-6 position, affording the final product, this compound.

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | 6-Nitroindazole | Chlorinating Agent | 3-Chloro-6-nitro-1H-indazole |

| 2 | 3-Chloro-6-nitro-1H-indazole | Reducing Agent (e.g., SnCl₂/HCl) | 3-Chloro-6-amino-1H-indazole |

| 3 | 3-Chloro-6-amino-1H-indazole | 1. NaNO₂/H⁺ 2. KI | This compound |

This table outlines a representative multi-step synthesis from 6-nitroindazole.

Advanced Reaction Chemistry and Catalytic Approaches

Modern synthetic organic chemistry offers sophisticated tools for the functionalization of heterocyclic compounds. These advanced methods, particularly those employing transition metal catalysts, provide efficient and selective ways to modify the indazole scaffold.

Transition metal-catalyzed reactions have become indispensable for the late-stage functionalization of complex molecules, including indazoles. Catalytic systems based on metals like palladium, rhodium, and copper can mediate the activation of C-H bonds, allowing for the direct introduction of new functional groups without the need for pre-functionalized starting materials. acs.org While direct C-H iodination or chlorination at specific sites of an unfunctionalized indazole can be challenging to control, these methods are powerful for modifying existing halo-indazole frameworks. The presence of halogen atoms in this compound provides handles for further diversification through various catalytic cross-coupling reactions.

The halogen atoms on the this compound ring are ideal leaving groups for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. The C-I bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. This reactivity difference allows for the selective substitution of the iodine atom at the C-3 position while leaving the chlorine atom at the C-6 position intact.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the halo-indazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comnih.gov By reacting this compound with various aryl or vinyl boronic acids, a diverse range of 3-aryl or 3-vinyl-6-chloro-1H-indazoles can be synthesized. nih.gov

Heck Reaction : The Heck reaction couples the halo-indazole with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. organic-chemistry.orgwikipedia.org This allows for the introduction of vinyl groups at the C-3 position of the indazole ring. nih.gov

| Reaction | Coupling Partner | Catalyst/Base System | Potential Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl-6-chloro-1H-indazole |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-Styrenyl-6-chloro-1H-indazole |

This table provides examples of cross-coupling reactions for the functionalization of this compound.

The synthesis of the indazole core itself is a fundamental aspect of preparing substituted derivatives like this compound. One of the classic and effective methods for constructing the indazole ring system is through reductive cyclization. The Cadogan reaction is a prime example of this strategy. researchgate.netnih.govorganic-chemistry.orgnih.gov

In a typical Cadogan reaction, an ortho-nitrobenzylidene derivative or a similar ortho-nitroaromatic compound is treated with a trivalent phosphorus reagent, such as triethyl phosphite or triphenylphosphine. nih.govorganic-chemistry.org The phosphorus reagent acts as an oxygen abstractor, deoxygenating the nitro group to a reactive nitrene intermediate. This nitrene then undergoes intramolecular cyclization onto a nearby imine or other suitable group to form the pyrazole (B372694) ring, thus completing the indazole bicycle. researchgate.net This method is particularly useful for preparing a wide variety of substituted indazoles, as the substitution pattern on the final product is determined by the substituents present on the initial aromatic precursor. For the synthesis of this compound, one could envision a suitably substituted ortho-nitroaromatic precursor that would yield the desired halogenation pattern upon cyclization.

Transition Metal-Catalyzed Transformations for Indazole Ring Functionalization

Strategies for Chemical Derivatization and Functionalization

The this compound scaffold serves as a versatile building block in medicinal chemistry due to the distinct reactivity of its halogen substituents and the nucleophilic nature of the indazole nitrogen atoms. These features allow for a wide array of chemical modifications, enabling the synthesis of diverse libraries of analogs for structure-activity relationship (SAR) studies.

The differential reactivity of the chlorine and iodine atoms on the indazole ring is a key aspect of its functionalization. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodine at the C6 position a more favorable leaving group in transition metal-catalyzed cross-coupling reactions. This chemoselectivity allows for precise, site-specific modifications.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. The iodine at the C3 position of haloindazoles is highly reactive towards Suzuki coupling. For instance, 3-iodo-1H-indazole readily couples with various organoboronic acids in the presence of a palladium catalyst, such as PdCl2(dppf), and a base. mdpi.comrsc.org A study on the selective Suzuki-Miyaura coupling of 6-bromo-3-iodo-1H-indazole demonstrated that the reaction occurs exclusively at the more reactive C3-iodo position. rsc.org This highlights the potential for selective functionalization of the this compound, where the C6-iodo position would be expected to react preferentially. The general reactivity trend for halides in Suzuki reactions is I > OTf > Br >> Cl. wikipedia.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The Sonogashira reaction on 3-iodoindazoles has been shown to be an effective method for introducing alkynyl groups at the C3 position. researchgate.netmdpi.com These reactions typically require a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgresearchgate.net For successful coupling at the C3 position of an indazole, protection of the N1-H is often necessary to prevent side reactions. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.orgjk-sci.com While direct examples on this compound are not prevalent in the reviewed literature, the general principles apply. Given the higher reactivity of the C-I bond, selective amination at the C6 position would be the anticipated outcome. The choice of bulky phosphine (B1218219) ligands is often crucial for the efficiency of these reactions, especially when less reactive aryl chlorides are involved. jk-sci.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Haloindazoles

| Reaction Name | Bond Formed | Typical Reagents | Reactive Site on Haloindazole | Citation(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C (Aryl/Vinyl) | Organoboronic acid, Pd catalyst, Base | C-I > C-Br >> C-Cl | rsc.orgwikipedia.org |

| Sonogashira | C-C (Alkynyl) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | C-I | wikipedia.orgresearchgate.netmdpi.com |

| Buchwald-Hartwig | C-N | Amine, Pd catalyst, Base, Ligand | C-I > C-Br > C-Cl | wikipedia.orgjk-sci.com |

The indazole ring contains two nitrogen atoms, N1 and N2, and the acidic proton can exist on either, leading to tautomers. Functionalization, such as alkylation or acylation, can occur at either nitrogen, often resulting in a mixture of N1 and N2 isomers. acs.org Therefore, regioselective control and the use of protecting groups are critical for synthesizing a specific, desired isomer.

Regioselectivity of N-Functionalization:

The outcome of N-alkylation is highly dependent on reaction conditions, including the base and solvent used, as well as steric and electronic effects of substituents on the indazole ring. nih.gov

Kinetic vs. Thermodynamic Control: Under strongly basic conditions, deprotonation can be unselective, leading to mixtures of N1 and N2 products. acs.org However, some conditions favor one isomer over the other. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N1 selectivity in the alkylation of various C3-substituted indazoles. nih.gov Conversely, Mitsunobu conditions often show a preference for the formation of the N2 regioisomer. nih.gov

Protecting Group Strategies:

To ensure that subsequent reactions occur at the desired position (e.g., C3 or C6) without interference from the N-H group, a protecting group is often installed.

N-Acylation (Carboxylates and Carbamates): The formation of a carboxylate at the nitrogen, as exemplified by this compound-1-carboxylate, is a common strategy. This is typically achieved by reacting the indazole with an acyl halide (like a chloroformate) or an acid anhydride in the presence of a base. organic-chemistry.org The widely used tert-butoxycarbonyl (Boc) group can be introduced by reacting the indazole with di-tert-butyl dicarbonate (Boc₂O). researchgate.net N-acylation of indazoles generally shows high selectivity for the N1 position, which is the thermodynamically more stable isomer. nih.gov The Boc group is advantageous as it can be removed under various mild conditions, such as with sodium methoxide in methanol. researchgate.nettandfonline.com

N-Alkylation: Simple alkyl groups can be introduced, for example, by reacting the indazole with an alkyl halide like allyl bromide. This reaction often proceeds at the N1 position. mdpi.com

Silyl Ethers: Groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to regioselectively protect the N2 position of indazoles. The SEM group can also act as a directing group for subsequent C3 lithiation, allowing for further functionalization at that position. acs.org

Building upon the principles of derivatization, numerous substituted analogs can be synthesized. These strategies often involve initial N-functionalization followed by modification of the halogenated carbocyclic ring or the C3 position.

N-Alkylation and Subsequent Reactions:

A straightforward method to produce analogs is through N-alkylation. For example, the synthesis of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole was achieved by reacting 3-chloro-6-nitroindazole with allyl bromide in the presence of a base, yielding the N1-allylated product. mdpi.com This demonstrates a template for introducing various alkyl chains at the N1 position of the this compound core.

Cycloaddition Reactions:

More complex heterocyclic systems can be appended to the indazole core through cycloaddition reactions. Starting with an N-functionalized indazole containing a reactive handle (like an azide or an alkyne), 1,3-dipolar cycloaddition reactions can be employed. This "click chemistry" approach has been used to synthesize triazole-containing indazole derivatives, which are often difficult to prepare by other means. nih.gov This strategy allows for the fusion of the indazole scaffold with other pharmacologically relevant heterocycles like triazoles and isoxazoles. nih.gov

Table 2: Examples of Synthetic Analogs Derived from Substituted Indazoles

| Starting Material | Reagent(s) | Product | Reaction Type | Citation(s) |

|---|---|---|---|---|

| 3-Chloro-6-nitroindazole | Allyl bromide, Base | 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | N-Alkylation | mdpi.com |

| N-propargyl-3-chloro-6-nitroindazole | Substituted Azides, Cu(I) catalyst | 1,2,3-Triazolyl methyl-6-nitro-1H-indazole derivatives | 1,3-Dipolar Cycloaddition | nih.gov |

| 6-Bromo-3-iodo-1H-indazole | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 6-Bromo-3-phenyl-1H-indazole | Suzuki-Miyaura Coupling | rsc.org |

Medicinal Chemistry and Biological Activity of 3 Chloro 6 Iodo 1h Indazole

Foundation as a Chemical Scaffold in Pharmaceutical Design

3-Chloro-6-iodo-1H-indazole serves as a foundational building block in the design of complex molecules intended for therapeutic use. evitachem.com The specific placement of a chlorine atom at the 3-position and an iodine atom at the 6-position of the indazole ring provides strategic advantages for chemical modification. These halogen substituents act as reactive handles, allowing for the introduction of diverse functional groups and the construction of extensive libraries of new chemical entities for pharmacological screening. evitachem.com

The true utility of this compound as a scaffold lies in its capacity for controlled, position-specific chemical reactions. The halogen atoms at the C3 and C6 positions are amenable to a variety of synthetic transformations, most notably substitution and transition metal-catalyzed cross-coupling reactions. evitachem.com These synthetic pathways enable medicinal chemists to systematically alter the structure of the indazole core, attaching different molecular fragments to explore structure-activity relationships (SAR) and optimize compounds for desired biological activity. evitachem.comresearchgate.net This strategic functionalization is a cornerstone of modern drug discovery, allowing for the rational design and synthesis of molecules with enhanced potency, selectivity, and pharmacokinetic properties.

Anti-Cancer Properties and Molecular Mechanisms

Derivatives synthesized from the this compound scaffold have demonstrated significant anti-cancer activity across a range of preclinical models. evitachem.comnih.gov The versatility of the scaffold allows for the development of compounds that can interfere with cancer cell growth and survival through multiple mechanisms of action.

A key measure of an anti-cancer agent's effectiveness is its ability to inhibit the growth and proliferation of cancer cells. Derivatives of the indazole scaffold have been evaluated against various human cancer cell lines, showing potent antiproliferative activity. For example, one study designed and synthesized a series of 1H-indazole-3-amine derivatives and tested their inhibitory effects. mdpi.com Compound 6o from this series exhibited a promising inhibitory profile, particularly against the K562 chronic myeloid leukemia cell line. mdpi.comdntb.gov.uabohrium.com

Beyond simply halting proliferation, effective cancer therapies often induce apoptosis, or programmed cell death, in malignant cells. Research has confirmed that derivatives of the indazole scaffold can trigger these apoptotic pathways. Specifically, compound 6o was found to induce apoptosis in a concentration-dependent manner. mdpi.comdntb.gov.uabohrium.com The proposed mechanism involves the inhibition of the Bcl-2 family of proteins, which are key regulators of the apoptotic process. mdpi.comnih.gov

The cell cycle is the process by which cells replicate, and its dysregulation is a hallmark of cancer. Indazole derivatives have been shown to interfere with this process, causing cell cycle arrest and preventing cancer cells from dividing. Compound 6o was also identified as affecting the cell cycle, potentially through the p53/MDM2 pathway, which plays a critical role in cell cycle control and tumor suppression. mdpi.comdntb.gov.uabohrium.com

Many cancers are driven by the aberrant activity of protein kinases, which act as key signaling molecules in pathways that control cell growth, differentiation, and survival. The indazole scaffold has proven to be an effective framework for designing potent kinase inhibitors. evitachem.comnih.gov Derivatives have been developed to target a variety of kinases implicated in cancer, demonstrating the broad applicability of the this compound core in developing targeted cancer therapies.

Anti-Inflammatory Effects and Inflammatory Pathway Modulation

No specific studies detailing the anti-inflammatory effects or the modulation of inflammatory pathways by this compound were found. Research on other indazole derivatives has shown anti-inflammatory properties, but these findings cannot be directly attributed to the specific compound .

Antimicrobial Activity Investigations

There is no available data from scientific studies on the efficacy of this compound in inhibiting bacterial growth.

Due to the lack of data on its antimicrobial activity, the prospects of this compound for novel antibiotic development are currently undetermined.

Biomolecular Interaction Studies

While this compound has been utilized as a precursor in the synthesis of compounds targeting enzymes like FGFR kinases, specific enzyme inhibition profiles and data on its ability to disrupt cellular pathways are not documented in the available literature. whiterose.ac.uk

There is no available research that investigates the modulation of specific receptors or the influence on physiological processes by this compound.

Advanced Research Applications of 3 Chloro 6 Iodo 1h Indazole

Role as a Key Intermediate in Complex Organic Synthesis

3-Chloro-6-iodo-1H-indazole serves as a highly versatile and valuable intermediate in the field of complex organic synthesis. Its utility stems from the unique arrangement of two different halogen atoms on the indazole scaffold, which is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds. evitachem.comnih.gov The presence of both a chlorine atom at the 6-position and a more reactive iodine atom at the 3-position allows for regioselective and sequential functionalization. chim.it

The carbon-iodine bond is weaker and more readily participates in metal-catalyzed cross-coupling reactions compared to the more stable carbon-chlorine bond. google.com This differential reactivity enables chemists to first perform a reaction at the 3-position, such as a Suzuki, Heck, or Sonogashira coupling, to introduce a desired substituent. evitachem.comgoogle.com Subsequently, the chlorine atom at the 6-position can be targeted under different reaction conditions for further modification. This stepwise approach is crucial for the controlled construction of complex, multi-substituted indazole derivatives, which are precursors to a wide range of target molecules, particularly in pharmaceutical research. semanticscholar.org The indazole core itself is a key building block for compounds investigated as kinase inhibitors and other therapeutic agents. evitachem.comchim.it

Below is a table summarizing the key reactive sites and their applications in synthesis.

| Reactive Site | Type of Reaction | Description | Reference |

| Iodine at C-3 | Metal-catalyzed cross-coupling (e.g., Suzuki, Heck) | The highly reactive C-I bond allows for the introduction of aryl, vinyl, or other organic groups. This is often the first step in a multi-step synthesis. | evitachem.comgoogle.com |

| Chlorine at C-6 | Nucleophilic aromatic substitution, further cross-coupling | The less reactive C-Cl bond can be functionalized after the C-3 position, allowing for sequential addition of different molecular fragments. | evitachem.com |

| Nitrogen at N-1 | Alkylation, Arylation, Protection | The nitrogen atom in the pyrazole (B372694) ring can be substituted or protected with various groups to modify the compound's properties or to direct subsequent reactions. | chim.itgoogle.com |

Exploration in Material Science

The unique electronic and structural features of halogenated indazoles like this compound have prompted investigations into their potential applications in material science.

Development of Functional Materials with Unique Electronic Properties

The development of novel organic materials with tailored electronic properties is a significant area of research. Halogenated aromatic and heterocyclic compounds are of particular interest due to the influence of halogen atoms on molecular packing and electronic structure. The chlorine and iodine substituents in this compound are electron-withdrawing, which can lower the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This electronic modulation is a key strategy in designing organic semiconductors for applications in transistors and solar cells.

Furthermore, the presence of both iodine and chlorine atoms allows for the formation of specific, directional non-covalent interactions known as halogen bonds. These interactions can influence the self-assembly of molecules in the solid state, leading to ordered crystalline structures that are essential for efficient charge transport. The ability to control solid-state packing through halogen bonding makes this compound and its derivatives promising candidates for the rational design of new functional organic electronic materials.

Investigations into Optical Properties of Halogenated Indazole Systems

The optical properties of organic molecules are highly dependent on their chemical structure. Halogenation is a well-established method for tuning these properties. In indazole systems, the introduction of halogens can shift the absorption and emission spectra, a critical factor in the development of materials for organic light-emitting diodes (OLEDs), sensors, and probes.

The presence of a heavy atom like iodine in this compound can significantly influence the photophysical properties of its derivatives through the "heavy-atom effect." This effect promotes intersystem crossing from the singlet excited state to the triplet excited state, which can enhance phosphorescence. Materials exhibiting efficient phosphorescence are highly sought after for applications in OLEDs and bio-imaging. While imidazole-based compounds, a related class of heterocycles, have been studied for their pH-sensitive fluorescence, the systematic investigation into halogenated indazoles could reveal novel fluorophores and phosphors with unique optical responses. nih.gov The differential electronic effects of chlorine and iodine provide a tool for fine-tuning the excited-state properties and designing materials with specific light-emitting characteristics.

Utility as a Research Tool in Biochemical Investigations

This compound and its derivatives are valuable tools for probing complex biological systems, owing to the indazole core's prevalence in bioactive molecules. nih.gov

Probing Enzyme-Substrate Interactions

Indazole-based compounds are widely recognized as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell function. evitachem.commdpi.com this compound serves as a rigid scaffold for the synthesis of focused libraries of potential enzyme inhibitors. The chlorine and iodine atoms act as synthetic handles for introducing diverse chemical functionalities, and they can also participate directly in binding interactions within an enzyme's active site.

Halogen atoms, particularly chlorine, can form halogen bonds with backbone carbonyl oxygens or other electron-rich residues in a protein's binding pocket. By systematically creating derivatives of this compound and evaluating their inhibitory activity, researchers can perform structure-activity relationship (SAR) studies. These studies help to map the topology and chemical environment of an enzyme's active site, providing critical insights for the design of more potent and selective inhibitors. Derivatives have been specifically investigated as modulators of enzymes like checkpoint kinase 1 (Chk1), which is involved in DNA damage response pathways. evitachem.com

Elucidating Intracellular Signaling and Metabolic Processes

Selective enzyme inhibitors are indispensable tools for dissecting intracellular signaling pathways and metabolic networks. By using a potent and specific inhibitor derived from the this compound scaffold, researchers can block the activity of a target protein within a cell and observe the downstream consequences. This approach helps to elucidate the protein's role in a specific signaling cascade or metabolic process.

For example, inhibitors targeting kinases in cell cycle regulation can be used to arrest cells at specific phases, allowing for detailed study of the molecular events that govern cell division. evitachem.com Similarly, compounds that inhibit enzymes like Indoleamine 2,3-dioxygenase (IDO1), for which indazole derivatives have been synthesized, can be used to probe the kynurenine (B1673888) pathway of tryptophan metabolism, which has implications in immunology and neuroscience. nih.gov The ability to create a wide array of derivatives from this single intermediate makes this compound a foundational tool for developing chemical probes to unravel the complexities of cellular function.

Below is a table summarizing the biochemical targets investigated using indazole-based compounds.

| Target Class | Specific Examples | Biological Process Investigated | Reference |

| Protein Kinases | Checkpoint kinase 1 (Chk1), Tyrosine kinases, EGFR, FGFRs | Cell cycle control, DNA damage response, signal transduction, cell proliferation | evitachem.comnih.gov |

| Metabolic Enzymes | Indoleamine 2,3-dioxygenase (IDO1) | Tryptophan metabolism, immune response | nih.gov |

| Receptors | Cannabinoid Receptor 1 (CB1) | Neurological signaling | nih.gov |

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Chloro-6-iodo-1H-indazole, its primary exploration has been as a scaffold for the development of protein kinase inhibitors.

Research into novel inhibitors for Fibroblast Growth Factor Receptor (FGFR) kinases, which are validated targets in cancer therapy, has utilized this compound as a key building block. proquest.combiopolymers.org.ua In these studies, derivatives of this indazole core were synthesized and their binding modes were rationalized using molecular docking simulations. proquest.combiopolymers.org.ua The docking studies were instrumental in the structure-based drug design (SBDD) process, guiding the optimization of initial fragment hits into more potent inhibitors. nih.govwhiterose.ac.uk

The primary goal of these simulations was to predict and understand the interactions between the indazole-based ligands and the ATP-binding site of FGFR kinases. The indazole core itself is predicted to form crucial hydrogen bonds with the hinge region of the kinase domain. Specifically, the N1-H of the indazole is predicted to act as a hydrogen bond donor to the backbone carbonyl of an alanine (B10760859) residue (Ala564 in FGFR1), while the N2 atom can act as a hydrogen bond acceptor from a backbone NH group. whiterose.ac.uk This bidentate hydrogen-bonding pattern is a common feature for many kinase inhibitors and is a key component of the binding affinity.

The table below summarizes the key predicted interactions for an indazole-based inhibitor derived from the this compound scaffold within the FGFR1 active site.

| Inhibitor Moiety | FGFR1 Residue | Interaction Type |

| Indazole N1-H | Ala564 (backbone C=O) | Hydrogen Bond (Donor) |

| Indazole N2 | Ala564 (backbone N-H) | Hydrogen Bond (Acceptor) |

| 6-position substituent | Hydrophobic pocket | van der Waals |

| 3-position substituent | Solvent-exposed region | Potential for further interactions |

These docking models serve as a foundational hypothesis for how this class of compounds exerts its inhibitory effect, with the 3-chloro and 6-iodo substituents providing vectors for further chemical modification to enhance potency and selectivity. proquest.com

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational methods are integral to elucidating the Structure-Activity Relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. For the this compound scaffold, computational approaches, primarily guided by molecular docking, have been used to rationalize the SAR of its derivatives as FGFR inhibitors. nih.gov

The development of a library of compounds originating from the this compound core allowed for a systematic exploration of SAR. proquest.com The computational models helped to explain why certain substitutions led to increased or decreased potency. For instance, the models indicated that the 6-position of the indazole ring, occupied by the iodine atom, is directed towards a hydrophobic pocket within the FGFR active site. whiterose.ac.uk This suggests that modifications at this position with other lipophilic groups could be well-tolerated and potentially enhance binding.

Similarly, the 3-position, bearing the chlorine atom, is often oriented towards the solvent-exposed region of the ATP binding pocket. This position is a key vector for introducing substituents that can improve physicochemical properties or pick up additional interactions with the protein surface. The computational analysis of a series of these compounds helps in building a qualitative SAR model, as illustrated in the table below.

| Position of Substitution | Nature of Substituent | Predicted Effect on Activity (FGFR Inhibition) | Computational Rationale |

| 1-position (N1) | Alkylation/Arylation | Variable; can influence planarity and interactions | Modifies the orientation of the core and potential for steric clashes. |

| 3-position (from Cl) | Various groups | Can significantly impact potency and selectivity | Substituents can interact with the solvent front or flexible loop regions. |

| 6-position (from I) | Aromatic/heteroaromatic rings | Generally favorable for potency | Fills a hydrophobic pocket, increasing van der Waals contacts. |

By correlating the predicted binding modes and interaction energies from computational studies with the experimentally determined inhibitory activities, researchers can build robust SAR models. These models are crucial for prioritizing the synthesis of new analogues with improved biological activity profiles. nih.gov

Advanced Quantum Chemical Calculations for Electronic Structure Analysis

Advanced quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule, providing insights into its reactivity, stability, and spectroscopic properties. These methods can calculate parameters like molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges.

To date, specific advanced quantum chemical calculations for this compound have not been extensively reported in peer-reviewed literature. While DFT and other quantum methods are widely applied to study various heterocyclic compounds, including other indazole derivatives, a detailed electronic structure analysis dedicated solely to this compound is not publicly available. sciencepub.net

Such calculations could, however, provide valuable information. For example, an analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would shed light on the molecule's electron-donating and accepting capabilities, which are relevant for its reactivity and intermolecular interactions. An electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as regions prone to forming hydrogen bonds.

In the absence of specific published data for this compound, a hypothetical table of parameters that could be derived from such a study is presented below for illustrative purposes.

| Quantum Chemical Parameter | Potential Information Gained |

| HOMO Energy | Correlates with the ability to donate electrons; reactivity towards electrophiles. |

| LUMO Energy | Correlates with the ability to accept electrons; reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | Indicates the overall polarity of the molecule. |

| Electrostatic Potential Map | Visualizes charge distribution and predicts sites for non-covalent interactions. |

| Mulliken Atomic Charges | Provides the partial charge on each atom, indicating reactive sites. |

A thorough quantum chemical investigation would be a valuable addition to the understanding of this compound, complementing the existing molecular modeling studies and providing a deeper understanding of its intrinsic chemical properties.

Future Research Directions and Translational Perspectives

Development of Stereoselective Synthetic Methods

While 3-Chloro-6-iodo-1H-indazole itself is an achiral molecule, its derivatization frequently leads to the creation of chiral centers. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or contribute to off-target effects. Consequently, a critical future direction is the development of robust stereoselective synthetic methods for derivatives of this scaffold.

Current research on related indazoles has demonstrated the feasibility of highly enantioselective synthesis. For instance, copper-hydride (CuH) catalysis has been successfully employed for the C3-selective allylation of 1H-indazoles, efficiently preparing derivatives with C3-quaternary stereocenters in high yields and excellent enantioselectivity. mit.educhemrxiv.orgacs.org This umpolung strategy, which treats the indazole as an electrophile rather than a nucleophile, represents a significant advance in controlling reactivity at the C3 position. mit.edu Future investigations should focus on adapting these and other catalytic systems to this compound. The goal would be to introduce chiral substituents, particularly at the C3 position following displacement of the chloride, in a highly controlled manner.

| Synthetic Approach | Catalyst/System | Potential Application for this compound Derivatives | Key Advantage |

| Asymmetric C3-Alkylation | Copper-Hydride (CuH) Catalysis with Chiral Ligands | Introduction of chiral alkyl groups at the C3-position to create quaternary stereocenters. mit.eduacs.org | High enantioselectivity and C3-regioselectivity. |

| Enantioselective Cross-Coupling | Palladium or Nickel Catalysts with Chiral Phosphine (B1218219) Ligands | Stereocontrolled formation of C-C or C-N bonds at the C3 or C6 positions. | Broad substrate scope for creating diverse chiral biaryl or amine derivatives. |

| Chiral Chromatography | Chiral Stationary Phases (e.g., polysaccharide-based) | Separation of racemic mixtures of complex derivatives synthesized from the scaffold. frontiersin.org | Access to enantiopure compounds for biological evaluation when asymmetric synthesis is not feasible. frontiersin.org |

Success in this area would provide access to libraries of enantiomerically pure compounds, enabling a more precise evaluation of structure-activity relationships (SAR) and the selection of optimal stereoisomers for further development. frontiersin.org

In-depth Mechanistic Studies of Biological Actions

Derivatives of the indazole scaffold are known to exhibit a wide range of biological activities, most notably as anti-cancer and anti-parasitic agents. nih.govnih.gov A pivotal future objective is to move beyond primary activity screening to conduct in-depth mechanistic studies that illuminate how these molecules function at a molecular level.

In oncology, indazole derivatives are well-established as protein kinase inhibitors. nih.govrsc.org Several approved drugs, such as Axitinib and Pazopanib, target kinases like VEGFR. researchgate.net Future research on novel derivatives of this compound should aim to:

Identify Specific Molecular Targets: Utilize chemoproteomics and biochemical assays to identify the specific kinases or other proteins that are modulated by the compounds. Research has shown that indazole scaffolds can be tailored to inhibit specific kinase families, such as Aurora kinases or Interleukin-2-inducible T-cell kinases (ITKs). nih.govnih.gov

Elucidate Binding Modes: Employ X-ray crystallography and computational modeling to determine how the compounds bind to their targets. Understanding these interactions at an atomic level is crucial for rational drug design and optimizing inhibitor potency and selectivity. nih.gov

Analyze Downstream Signaling: Investigate the effects of the compounds on cellular signaling pathways to confirm on-target activity and understand the broader biological consequences of target inhibition. This includes assessing effects on cell proliferation, apoptosis, and cell cycle progression. nih.govnih.gov

In the context of infectious diseases, particularly leishmaniasis, indazole derivatives have shown significant promise. nih.govnih.gov Mechanistic studies suggest that their antileishmanial effects may stem from targeting unique parasite enzymes, such as trypanothione (B104310) reductase (TryR), or by inducing oxidative stress within the parasite. nih.govnih.govresearchgate.net Future work should focus on validating these targets and exploring other potential mechanisms, such as the disruption of parasite-specific metabolic pathways or membrane integrity. tandfonline.com

Design of Highly Potent and Selective Derivatives

The chemical structure of this compound is ideally suited for the generation of extensive chemical libraries for drug discovery. The differential reactivity of the C-Cl bond at position 3 and the C-I bond at position 6 allows for selective and sequential functionalization using modern synthetic chemistry, such as transition metal-catalyzed cross-coupling reactions.

Future research will leverage this synthetic tractability to design and synthesize derivatives with enhanced potency and selectivity for specific biological targets. Key strategies will include:

Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of target proteins (e.g., kinase domains or parasite enzymes), computational modeling can guide the design of derivatives that form optimal interactions with the binding site. This approach has been used to develop indazole derivatives with selectivity for different Aurora kinase isoforms by targeting specific amino acid residues. researchgate.netnih.gov

Fragment-Based Drug Discovery (FBDD): This approach can identify small molecular fragments that bind to the target, which can then be elaborated or linked together using the indazole scaffold to build highly potent lead compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at the C3, C6, and N1 positions of the indazole ring will continue to be a cornerstone of optimization. For example, studies on related nitroindazoles have shown that introducing hydrophilic fragments can improve the selectivity profile against parasitic targets versus mammalian cells. nih.gov The exploration of different functional groups will be crucial for fine-tuning pharmacological properties.

| Target Class | Design Strategy | Example Therapeutic Goal |

| Protein Kinases | Structure-based design to exploit differences in the ATP-binding pocket. nih.gov | Develop inhibitors selective for a specific kinase (e.g., Aurora A vs. Aurora B) to minimize off-target toxicity in cancer therapy. researchgate.netnih.gov |

| Parasitic Enzymes | Target enzymes absent in the human host (e.g., Trypanothione Reductase). nih.gov | Create antileishmanial agents with high efficacy and a wide therapeutic window. |

| Other Targets (e.g., GPCRs) | Modify substituents to match the topology and chemical environment of the receptor binding site. | Develop selective modulators for neurological or inflammatory disorders. |

Integration into Advanced Nanomaterial Systems

The intersection of medicinal chemistry and nanotechnology offers novel opportunities for improving the therapeutic potential of small molecules. A forward-looking research direction involves the integration of this compound derivatives into advanced nanomaterial systems for applications in drug delivery, diagnostics, and catalysis. semanticscholar.orgresearchgate.net

While direct research on this specific compound in nanomaterials is nascent, the principles of conjugating heterocyclic compounds to nanocarriers are well-established. mdpi.com Future explorations could include:

Targeted Drug Delivery: Attaching potent indazole derivatives to the surface of nanoparticles (e.g., gold nanoparticles, liposomes, or polymeric micelles). The nanoparticle can be further functionalized with targeting ligands (e.g., antibodies) to direct the cytotoxic indazole derivative specifically to cancer cells, thereby reducing systemic toxicity.

Theranostic Systems: Developing hybrid systems where the indazole derivative serves as the therapeutic agent and the nanomaterial (e.g., quantum dots) acts as a diagnostic imaging agent. This would allow for simultaneous treatment and real-time monitoring of drug distribution and therapeutic response.

Nanocatalysis: Utilizing nanomaterials as highly efficient and reusable catalysts for the synthesis of complex indazole derivatives. semanticscholar.org This approach aligns with the principles of green chemistry by improving reaction efficiency and simplifying product purification. semanticscholar.org

The unique electronic properties conferred by the halogen atoms and the aromatic system of the indazole core could also be exploited in the development of novel sensors or electronic materials. mdpi.com

Preclinical and Clinical Translation Potential in Therapeutic Areas

The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to the clinic. The indazole scaffold is already clinically validated, with several derivatives approved as anticancer drugs. researchgate.net This precedent significantly strengthens the translational potential of novel compounds derived from this compound.

Future efforts must focus on advancing the most promising derivatives through a rigorous preclinical development pipeline. This includes:

In Vivo Efficacy Studies: Evaluating lead compounds in relevant animal models of disease. Studies on other indazole derivatives have demonstrated tumor growth suppression in murine cancer models and significant reduction in parasite load in models of cutaneous leishmaniasis. nih.govresearchgate.netdoaj.orgnih.gov

Pharmacokinetics and ADMET Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds. Optimizing these parameters is essential for ensuring that the drug can achieve and maintain therapeutic concentrations in the body with an acceptable safety profile. researchgate.net

Investigational New Drug (IND)-Enabling Studies: For select candidates, conducting formal toxicology and safety pharmacology studies that meet regulatory standards for submission of an IND application to agencies like the FDA, which is the prerequisite for initiating human clinical trials.

The primary therapeutic areas for translation are oncology and infectious diseases. nih.govnih.gov In oncology, the focus will be on developing targeted kinase inhibitors for specific cancer types defined by their genetic mutations. nih.gov In infectious diseases, indazole derivatives could provide new, cost-effective oral therapies for neglected tropical diseases like leishmaniasis, addressing a significant unmet medical need. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-6-iodo-1H-indazole, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation and cross-coupling reactions. For example, iodination at the 6-position can be achieved via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using iodobenzene derivatives . Chlorination at the 3-position may require electrophilic substitution with Cl sources like NCS (N-chlorosuccinimide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization (ethanol/water) is recommended to achieve >95% purity. Characterization via H/C NMR and LC-MS is critical to confirm regioselectivity and exclude side products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H NMR (DMSO-d6) identifies aromatic proton environments. C NMR distinguishes halogen-substituted carbons (e.g., C-3 and C-6 shifts due to Cl and I electronegativity) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and molecular packing. Use SHELX programs for structure refinement; ensure low R-factors (<5%) and validate with CCDC deposition .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological data for this compound across different assays?

- Methodological Answer : Systematic validation is key:

- Assay Reproducibility : Replicate experiments in independent labs using standardized protocols (e.g., ATPase inhibition assays for kinase studies).

- Variable Control : Monitor compound stability (e.g., light sensitivity of iodine substituents) and solvent effects (DMSO concentration ≤0.1% in cell-based assays) .

- Data Harmonization : Apply statistical tools (e.g., ANOVA for batch effects) and cross-reference with structural analogs (e.g., 6-iodo-indazole derivatives) to identify structure-activity outliers .

Q. What strategies overcome challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) and slow evaporation at 4°C to enhance crystal growth.

- Co-crystallization : Use co-formers like succinic acid to stabilize halogen bonds.

- Data Collection : Optimize X-ray wavelength (e.g., Cu-Kα for iodine’s high electron density) and employ SHELXL for heavy-atom refinement .

Q. How to assess the compound’s interaction with biological targets (e.g., kinases) while minimizing off-target effects?

- Methodological Answer :

- In Silico Screening : Perform molecular docking (MOE software) against PDB structures (e.g., 4U5J for Aurora kinases) to predict binding affinity.

- Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to quantify IC values across 100+ kinases.

- Cellular Validation : Combine siRNA knockdown and rescue experiments to confirm target specificity .

Data Analysis and Reproducibility

Q. How should researchers handle discrepancies in thermodynamic stability data (e.g., DSC vs. TGA results)?

- Methodological Answer :

- Instrument Calibration : Validate DSC/TGA baseline stability with sapphire standards.

- Sample Preparation : Ensure identical particle size and drying conditions.

- Multi-Method Correlation : Cross-validate with solution calorimetry or computational models (e.g., Gaussian for enthalpy calculations) .

Q. What protocols ensure reliable quantification of this compound in complex matrices (e.g., plasma)?

- Methodological Answer :

- Sample Prep : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to remove interferents.

- Analytical Method : HPLC-UV (λ = 254 nm) with a C18 column (gradient: 0.1% TFA in HO/MeCN). Validate with LOD/LOQ (e.g., 0.1 μg/mL) and spike-recovery tests (85–115% acceptable) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling iodinated indazoles in vitro?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.